4-(3,5-Dichlorophenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dichlorophenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its significant biological activities, particularly in the field of medicinal chemistry. The oxazolidinone ring is a cyclic carbamate structure that has gained popularity due to its use in various pharmaceutical applications, including antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)oxazolidin-2-one typically involves the reaction of 3,5-dichloroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve the use of microwave irradiation to enhance reaction rates and yields. For example, the reaction of urea and ethanolamine in the presence of a catalytic amount of nitromethane under microwave irradiation has been reported to produce oxazolidinones efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dichlorophenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its role in the development of new antibacterial agents.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
4-(3,5-Dichlorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted modifications to enhance its properties for various applications .
Properties
Molecular Formula |
C9H7Cl2NO2 |
---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
CTAIWTBOABCSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.